Cas no 83349-67-1 (9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-)

9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- structure
83349-67-1 structure
Product name:9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-
CAS No:83349-67-1
MF:C16H12O3
MW:252.26468
CID:722632
PubChem ID:157895

9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel- Chemical and Physical Properties

Names and Identifiers

    • 9H-Fluorantheno[1,10b-b]oxirene-9,10-diol,10,10a-dihydro-, (1aR,9R,10S,10aS)-rel-
    • (1aR*,9-alpha,10-beta,10a-alpha)-10,10a-Dihydro-9H-fluorantheno(1,10b- beta)oxirene-9,10-diol
    • anti-2,3-dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
    • (1aS*,9-alpha,10-beta,10a-beta)-10,10a-Dihydro-9H-fluorantheno(1,10b-beta)oxirene-9,10-diol
    • CCRIS 2183
    • 9H-Fluorantheno(1,10b-beta)oxirene-9,10-diol, 10,10a-dihydro-, (1aS*,9-alpha,10-beta,10a-beta)-
    • CCRIS 2182
    • (1aR*,9-alpha,10-beta,10a-alpha)-10,10a-Dihydro-9H-fluorantheno(1,10b-beta)oxirene-9,10-diol
    • anti-1,2,3,10b-Tetrahydrofluoranthene-2,3-diol 1,10b-oxide
    • syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
    • anti-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
    • syn-trans-2,3-Dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
    • anti-trans-2,3-Dihydroxy-1,10b-epoxy-1,2,3,10b-tetrahydrofluoranthene
    • 83349-66-0
    • syn-1,2,3-Trihydrofluoranthene-2,3-diol-1,10b-epoxide
    • 83349-67-1
    • BRN 5291689
    • BRN 5291690
    • 9H-Fluorantheno(1,10b-beta)oxirene-9,10-diol, 10,10a-dihydro-, (1aR*,9-alpha,10-beta,10a-alpha)-
    • Inchi: InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1
    • InChI Key: XFISQOLBVZLENT-SSHXOBKSSA-N
    • SMILES: C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O

Computed Properties

  • Exact Mass: 252.078644241g/mol
  • Monoisotopic Mass: 252.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 53Ų

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